YDJ1 protein

Hsp40 chaperone Hsp70 ATPase regulation protein refolding

Researchers requiring functional Type I HSP40 activity must avoid substitution with SIS1 or ZUO1. YDJ1 is a zinc finger-containing co-chaperone essential for Hsp70 ATPase stimulation and thermotolerance. Sourcing authentic YDJ1 ensures: 1) Validated suppression of thermally induced protein aggregation for neurodegenerative disease models. 2) Quantifiable translational fidelity control in dual-luciferase reporter systems. 3) 84% increase in heterologous small molecule yields in S. cerevisiae cell factories. This product is functionally validated and distinct from non-complementing Type II J-proteins.

Molecular Formula C8H19N3
Molecular Weight 0
CAS No. 139874-78-5
Cat. No. B1178031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYDJ1 protein
CAS139874-78-5
SynonymsYDJ1 protein
Molecular FormulaC8H19N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YDJ1 Protein: Yeast HSP40 Co-Chaperone for Proteostasis Research


The YDJ1 protein (CAS 139874-78-5), also designated MAS5, is a Saccharomyces cerevisiae Type I HSP40 co-chaperone [1]. It is a 409-amino acid polypeptide with a molecular weight of approximately 44.7 kDa that functions as a critical regulator of HSP70 and HSP90 chaperone systems [2]. YDJ1 stimulates the intrinsic ATPase activity of HSP70, facilitates de novo protein folding, targets misfolded cytosolic proteins for ubiquitin-dependent degradation, and is essential for growth at elevated temperatures [3]. As the yeast homolog of the bacterial DnaJ protein, YDJ1 shares approximately 32% sequence identity with E. coli DnaJ and serves as the primary ortholog of human DNAJA1 and DNAJA2 [4].

Co-chaperone for Hsp70/Hsp90 proteostasis studies
Enables de novo protein folding and ubiquitin-dependent degradation assays
Temperature-sensitive phenotypic screening (viable at 30°C, essential at 37°C)

YDJ1 Procurement: Why Generic J-Protein Substitutes Fail


YDJ1 is frequently conflated with other yeast J-domain proteins such as SIS1 and ZUO1, yet functional specialization precludes interchangeable use in experimental systems. YDJ1 is a Type I HSP40 containing a zinc finger-like domain, whereas SIS1 is a Type II HSP40 lacking this structural feature; critically, YDJ1 cannot complement sis1Δ lethality, and SIS1 overexpression only partially suppresses YDJ1 loss-of-function phenotypes [1]. Furthermore, YDJ1 deletion renders cells nonviable at 37°C while ZUO1 deletion does not produce this thermosensitive phenotype, underscoring divergent physiological roles [2]. Researchers requiring specific biochemical activities—such as peptide substrate binding via a structurally defined hydrophobic pocket or regulation of translational fidelity via lysine acetylation—must therefore source authentic YDJ1 rather than relying on class-level substitution [3].

Type I vs II YDJ1 contains a zinc finger-like domain; Type II Hsp40 SIS1 lacks this domain and may not support comparable proteostasis functions.
Lethality complementation YDJ1 cannot complement sis1Δ lethality, and SIS1 overexpression only partially rescues YDJ1 loss; functional roles do not directly transfer.
Thermosensitivity ZOU1 deletion does not cause thermosensitivity at 37°C, indicating divergent physiological roles from YDJ1; simple J-protein class substitution may confound results.

YDJ1 Quantitative Performance vs. SIS1 and Other J-Proteins


Superior Luciferase Refolding vs. SIS1

In direct head-to-head comparison, the YDJ1/Hsp70 Ssa1 chaperone pair refolds firefly luciferase with several-fold greater efficiency than the SIS1/Hsp70 Ssa1 pair. This difference was not attributable to ATPase activation capacity, as both YDJ1 and SIS1 stimulated Ssa1 ATPase activity to comparable levels [1].

Luciferase Refolding
Head-to-head
YDJ1 + Ssa1: several-fold higher refolding yield vs. SIS1 + Ssa1
Reported higher refolding efficiency context
ATPase stimulation comparable between YDJ1 and SIS1
Hsp40 chaperone Hsp70 ATPase regulation protein refolding

Thermal Aggregation Suppression Over SIS1

In a direct comparative aggregation suppression assay, YDJ1 was dramatically more effective than SIS1 at suppressing the thermally induced aggregation of luciferase. This represents a functional specialization distinct from ATPase regulation capacity [1].

Thermal Aggregation
Head-to-head
YDJ1: dramatically more effective suppression of thermally induced luciferase aggregation than SIS1
Supports chaperone-mediated aggregation suppression context
Functional specialization beyond ATPase regulation
protein aggregation thermal stress chaperone function

Heterologous Small Molecule Production Boost

In a chaperone overexpression library screen of 68 S. cerevisiae strains, the combined overexpression of YDJ1 and SSA1 was identified as the best hit for improving production of the fungal small molecule aspulvinone E. Overexpression of YDJ1 and SSA1 increased aspulvinone E production by 84% in 1.5 mL scale batch fermentations relative to the reference strain (p < 0.05) [1].

Aspulvinone E Yield
Head-to-head
+84% production increase (p
Reported metabolic engineering endpoint context
1.5 mL batch fermentation; best hit among 68 strains tested
Translational Fidelity
Head-to-head
Acetyl-mimic mutants: significantly altered UUG/AUG dual luciferase ratio vs. wild-type
Supports PTM-dependent proteostasis interpretation
Acetylation-abolishing mutants: no significant deviation from wild-type
Substrate Binding
Class-level
2.7 Å crystal structure with peptide GWLYEIS; hydrophobic pocket defined
Structural context for Hsp40-substrate interface studies
No comparable substrate-bound structure for SIS1 (class-level inference)
Essentiality Profile
Class-level
YDJ1Δ: viable at 30°C, nonviable at 37°C; SIS1Δ: lethal at all temperatures
Temperature-conditional phenotype enables unique assay window
Phenotypic differentiation supports functional divergence
metabolic engineering heterologous production aspulvinone E

Translational Fidelity Defects in Acetylation Mutants

Mutations mimicking constitutive acetylation of YDJ1's J-domain lysine residues produced quantifiable defects in translational fidelity, as measured by a UUG/AUG dual luciferase reporter assay. In contrast, acetylation-abolishing mutants showed no significant phenotypic deviation from wild-type YDJ1 [1].

Translational Fidelity
Head-to-head
Acetyl-mimic mutants: significantly altered UUG/AUG dual luciferase ratio vs. wild-type
Supports PTM-dependent proteostasis interpretation
Acetylation-abolishing mutants: no significant deviation from wild-type
post-translational modification translational fidelity ribosome stability

Defined Peptide Substrate Binding Pocket

The crystal structure of the YDJ1 peptide-binding fragment in complex with its substrate GWLYEIS was solved at 2.7 Å resolution, revealing that the peptide forms an extra β-strand with domain I of YDJ1 and that the central leucine residue inserts its side chain into a defined hydrophobic pocket on the YDJ1 surface [1]. No comparable high-resolution substrate-bound structure exists for SIS1.

Substrate Binding
Class-level
2.7 Å crystal structure with peptide GWLYEIS; hydrophobic pocket defined
Structural context for Hsp40-substrate interface studies
No comparable substrate-bound structure for SIS1 (class-level inference)
X-ray crystallography substrate recognition Hsp40 structure

Temperature-Conditional Essentiality vs. SIS1

YDJ1 is essential for growth at elevated temperatures (≥37°C) but not strictly essential at 30°C, whereas SIS1 is essential for viability at all temperatures and cannot be functionally replaced by YDJ1 overexpression [1]. This differential essentiality profile provides a phenotypic readout for YDJ1 functional assays.

Essentiality Profile
Class-level
YDJ1Δ: viable at 30°C, nonviable at 37°C; SIS1Δ: lethal at all temperatures
Temperature-conditional phenotype enables unique assay window
Phenotypic differentiation supports functional divergence
temperature sensitivity essential gene phenotypic screening

YDJ1 Validated Applications in Proteostasis and Metabolic Engineering


Chaperone-Enhanced Heterologous Small Molecule Production

Overexpression of YDJ1 in combination with SSA1 increases heterologous small molecule yields by 84% in batch fermentation, as demonstrated for aspulvinone E production in S. cerevisiae [1]. This validated application positions YDJ1 as a critical component in yeast-based cell factories for pharmaceutical and industrial small molecule synthesis.

Protein Folding and Luciferase Refolding Assays

YDJ1 enables several-fold higher luciferase refolding efficiency compared to the Type II Hsp40 SIS1, despite equivalent Hsp70 ATPase stimulation [1]. Researchers requiring sensitive detection of chaperone-assisted refolding should procure YDJ1 to maximize assay signal.

Thermal Aggregation Suppression in Neurodegenerative Models

YDJ1 demonstrates dramatically enhanced suppression of thermally induced luciferase aggregation relative to SIS1 [1]. This makes YDJ1 the preferred reagent for in vitro models of protein aggregation relevant to neurodegenerative disorders.

Chaperone Code: PTM and Translational Fidelity Studies

YDJ1 acetylation mutants show quantifiable defects in translational initiation fidelity as measured by dual luciferase reporter assays [1]. Wild-type YDJ1 serves as the essential baseline control for investigations into lysine acetylation-dependent regulation of proteostasis and ribosome stability.

Application
Selection Property
Validation Focus
Heterologous small molecule production
Co-overexpression with SSA1 Hsp70 partner
Yield improvement endpoint
Protein refolding assays
Type I Hsp40 co-chaperone specificity
Refolding efficiency endpoint
Thermal aggregation studies
Aggregation suppression function
Thermal aggregation endpoint
PTM and translational fidelity research
Wild-type J-domain sequence
Translational fidelity reporter assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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